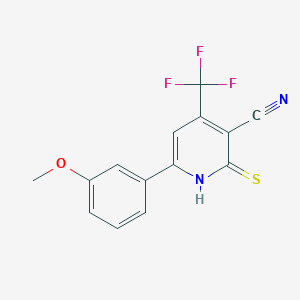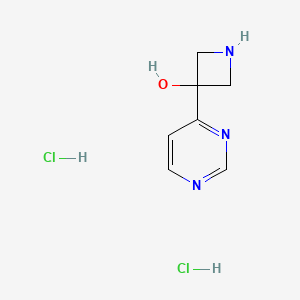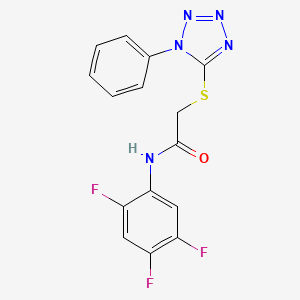
6-(3-Methoxyphenyl)-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(3-Methoxyphenyl)-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile” is a complex organic molecule. It contains several functional groups including a methoxyphenyl group, a trifluoromethyl group, a thioxo group, and a nitrile group. These functional groups could potentially give this compound a variety of chemical properties and reactivities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the functional groups mentioned earlier would significantly influence its structure. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For instance, the nitrile group could undergo hydrolysis to form a carboxylic acid, or reduction to form an amine . The trifluoromethyl group could potentially participate in various radical reactions .Aplicaciones Científicas De Investigación
Synthesis and Structural Determination
The synthesis and crystal structure determination of similar pyridine derivatives have been a focal point of research. For instance, Moustafa and Girgis (2007) synthesized compounds with variations in substituents on the pyridine structure, offering insights into the structural configurations through X-ray data. This research underscores the utility of these compounds in understanding molecular configurations and designing new chemical entities with specific properties (Moustafa & Girgis, 2007).
Corrosion Inhibition
Pyridine derivatives have been extensively studied for their corrosion inhibition properties. For example, Ansari, Quraishi, and Singh (2015) explored the adsorption and corrosion inhibition effects of pyridine derivatives on mild steel in acidic environments. Their work demonstrates the potential of these compounds as corrosion inhibitors, contributing to the development of safer and more efficient industrial processes (Ansari, Quraishi, & Singh, 2015).
Kinase Inhibitory Activity
The modification of pyridine carbonitriles to target kinase activity has been investigated, highlighting the therapeutic potential of these compounds. Boschelli et al. (2005) studied the structure-activity relationships of thieno[3,2-b]pyridine-6-carbonitriles, revealing their inhibitory effects on Src kinase. This research paves the way for the development of novel inhibitors for cancer therapy and other diseases associated with kinase activity (Boschelli et al., 2005).
Quantum Chemical Studies
Research on pyridine derivatives also extends to quantum chemical studies, which examine the electronic structure and properties of these compounds. For instance, the corrosion inhibition mechanism of pyridine derivatives has been elucidated through quantum chemical calculations, providing a deeper understanding of their interactions with metal surfaces and their efficacy as corrosion inhibitors (Sudheer & Quraishi, 2014).
Luminescent Properties
The synthesis and characterization of pyridine derivatives for their luminescent properties have been explored, indicating potential applications in optoelectronic devices and sensors. The study of their nonlinear optical properties provides insights into the design of materials with tailored photophysical characteristics (Khanzadeh et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(3-methoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2OS/c1-20-9-4-2-3-8(5-9)12-6-11(14(15,16)17)10(7-18)13(21)19-12/h2-6H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZPTASFIVNKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C(=S)N2)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2653713.png)


![4-(dimethylamino)-N-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}benzamide](/img/structure/B2653719.png)

![N-(3-(1-propyl-1H-benzo[d]imidazol-2-yl)propyl)benzamide hydrochloride](/img/structure/B2653723.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2653724.png)



![N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2653731.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2653735.png)